1,4-Dibromo-2,5-bis(3-methylbutoxy)benzene
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Overview
Description
1,4-Dibromo-2,5-bis(3-methylbutoxy)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two bromine atoms and two 3-methylbutoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,5-bis(3-methylbutoxy)benzene can be synthesized through a multi-step process. One common method involves the bromination of 2,5-dimethylbenzene to introduce bromine atoms at the 1 and 4 positions. This is followed by the reaction with 3-methylbutanol to attach the 3-methylbutoxy groups. The reaction conditions typically involve the use of a solvent such as carbon tetrachloride and a brominating agent like N-bromosuccinimide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibromo-2,5-bis(3-methylbutoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The 3-methylbutoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of derivatives with different substituents replacing the bromine atoms.
Oxidation: Formation of aldehydes or carboxylic acids from the oxidation of 3-methylbutoxy groups.
Reduction: Formation of 1,4-dimethyl-2,5-bis(3-methylbutoxy)benzene.
Scientific Research Applications
1,4-Dibromo-2,5-bis(3-methylbutoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Dibromo-2,5-bis(3-methylbutoxy)benzene involves its interaction with molecular targets through its bromine atoms and 3-methylbutoxy groups. These interactions can lead to various chemical transformations, such as nucleophilic substitution or oxidation-reduction reactions. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical synthesis.
Comparison with Similar Compounds
1,4-Dibromo-2,5-dimethylbenzene: Similar structure but with methyl groups instead of 3-methylbutoxy groups.
2,4-Dibromo-1,3,5-trimethylbenzene: Another brominated aromatic compound with different substitution patterns.
Uniqueness: 1,4-Dibromo-2,5-bis(3-methylbutoxy)benzene is unique due to the presence of both bromine atoms and 3-methylbutoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
128424-48-6 |
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Molecular Formula |
C16H24Br2O2 |
Molecular Weight |
408.2 g/mol |
IUPAC Name |
1,4-dibromo-2,5-bis(3-methylbutoxy)benzene |
InChI |
InChI=1S/C16H24Br2O2/c1-11(2)5-7-19-15-9-14(18)16(10-13(15)17)20-8-6-12(3)4/h9-12H,5-8H2,1-4H3 |
InChI Key |
NJXRCCALWJCZGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC(=C(C=C1Br)OCCC(C)C)Br |
Origin of Product |
United States |
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